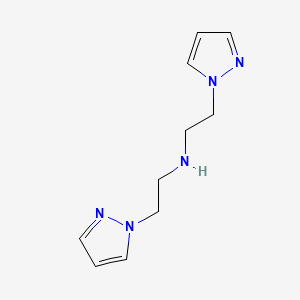
Bis(2-(1h-pyrazol-1-yl)ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is a versatile organic compound that features two pyrazole rings attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(1h-pyrazol-1-yl)ethyl)amine typically involves the reaction of 2-(1H-pyrazol-1-yl)ethanol with ammonia or primary amines under controlled conditions. One common method is the condensation reaction where 2-(1H-pyrazol-1-yl)ethanol is treated with ammonia in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(1h-pyrazol-1-yl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce pyrazolines. Substitution reactions can introduce various functional groups onto the pyrazole rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is used as a ligand in coordination chemistry to form metal complexes with transition metals such as copper, nickel, and iron
Biology and Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. For example, some derivatives exhibit anticancer, antibacterial, and antifungal activities . The compound’s ability to coordinate with metal ions also makes it a candidate for developing metallodrugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination complexes are explored for their electronic and magnetic properties, which are valuable in the development of sensors and electronic devices.
Mechanism of Action
The mechanism of action of Bis(2-(1h-pyrazol-1-yl)ethyl)amine and its derivatives often involves coordination with metal ions, leading to the formation of stable complexes. These complexes can interact with biological targets such as DNA, proteins, and enzymes, thereby exerting their biological effects. For instance, some metal complexes of this compound have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(1H-pyrazol-1-yl)ethyl)ether
- Bis(2-(1H-pyrazol-1-yl)ethyl)sulfide
- 2,6-Bis(1H-pyrazol-1-yl)methylpyridine
Uniqueness
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is unique due to its dual pyrazole rings and ethylamine backbone, which provide a versatile framework for forming coordination complexes. Compared to similar compounds, it offers distinct electronic and steric properties that can be fine-tuned for specific applications in catalysis, medicinal chemistry, and materials science.
Properties
CAS No. |
88106-61-0 |
|---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C10H15N5/c1-3-12-14(7-1)9-5-11-6-10-15-8-2-4-13-15/h1-4,7-8,11H,5-6,9-10H2 |
InChI Key |
VUDGWFFRGJFWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCNCCN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















